molecular formula C14H26O3 B6209632 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol CAS No. 2742652-22-6

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol

Cat. No.: B6209632
CAS No.: 2742652-22-6
M. Wt: 242.4
InChI Key:
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Description

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is a non-ionic surfactant with two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain. This compound is known for its amphiphilic characteristics, making it useful in various industrial applications, including as a surfactant, wetting agent, and defoamer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol typically involves the functionalization of alkyne hydrocarbons. One common method is through the reaction of 2,4,7,9-tetramethyl-5-decyne-4,7-diol with appropriate reagents to introduce the additional hydroxyl group at the 1-position. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2,4,7,9-tetramethyldec-5-yne-1,4,7-trione.

    Reduction: Formation of 2,4,7,9-tetramethyldecane-1,4,7-triol.

    Substitution: Formation of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triethers or triesters.

Scientific Research Applications

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol has a wide range of scientific research applications:

    Chemistry: Used as a surfactant and wetting agent in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and emulsions due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol involves its ability to reduce surface tension and interact with hydrophobic and hydrophilic surfaces. This compound can form micelles and emulsions, which are essential in various applications such as drug delivery and industrial formulations. The molecular targets include cell membranes and other hydrophobic surfaces, where it can alter permeability and facilitate the transport of molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Similar structure but lacks the additional hydroxyl group at the 1-position.

    3,6-Dimethyl-4-octyne-3,6-diol: Another alkyne diol with different substitution patterns.

    1,4-Butanediol: A simpler diol with no alkyne moiety.

Uniqueness

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is unique due to its combination of multiple hydroxyl groups and an alkyne moiety, providing both hydrophilic and hydrophobic characteristics. This makes it particularly effective as a surfactant and in applications requiring amphiphilic properties.

Properties

CAS No.

2742652-22-6

Molecular Formula

C14H26O3

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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